molecular formula C19H22N2O B142495 N-(1-benzylpiperidin-4-yl)benzamide CAS No. 971-34-6

N-(1-benzylpiperidin-4-yl)benzamide

Cat. No. B142495
CAS RN: 971-34-6
M. Wt: 294.4 g/mol
InChI Key: LDGORKJXEGHFBK-UHFFFAOYSA-N
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Patent
US06245773B1

Procedure details

To a suspension of 10% palladium on carbon (0.2 g) in 30 mL of ethyl alcohol was added a solution of 1-benzyl-4-benzamido-piperidine (0.5 g, 1.79 mmol) in ethyl alcohol (10 mL). The resulting suspension was hydrogenated at 100 psi at 50° C. for 30 h after which it was filtered through a pad of celite and the solvent was removed in vacuo to obtain 0.34 g (100%) of 4-benzamidopiperidine as a white solid. It was used in the next step without purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[C:15]([NH:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)(=[O:22])[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(C1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which it was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.